molecular formula C9H7ClN2O2S B1462745 1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154881-82-9

1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No. B1462745
CAS RN: 1154881-82-9
M. Wt: 242.68 g/mol
InChI Key: POPZPEBCKKITIT-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)methyl-1H-pyrazole-4-carboxylic acid, also known as CTCP, is an organic compound that has been widely studied for its potential applications in the fields of organic synthesis, drug discovery, and biochemistry. CTCP is a five-membered heterocyclic compound containing a pyrazole ring, two chlorine atoms, and a methyl group. It is a colorless solid with a molar mass of 250.05 g/mol and has a melting point of 147-148 °C.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis and molecular structure of related pyrazole derivatives have been detailed, emphasizing the condensation/cyclisation reactions to create compounds with potential biological activities. For example, a study on the synthesis, crystal, and molecular structure, along with antimicrobial studies of a pyrazole derivative, highlights the methodological approaches to generating these compounds for further biological evaluation (Prabhudeva et al., 2017).
  • Another research focused on the synthesis of pyrazole-propionic acid derivatives, demonstrating the complexity of structural determination through spectroscopic techniques and single-crystal X-ray analysis (Kumarasinghe et al., 2009).

Biological and Chemical Properties

  • Pyrazole derivatives have been investigated for their antimicrobial properties, highlighting the synthesis and characterization processes that lead to compounds with potential for combating microbial resistance (Rai et al., 2009).
  • The catalytic synthesis and evaluation of antioxidant activities of novel chalcone derivatives, which include pyrazole compounds, showcase their potential as antioxidants, with insights into their molecular docking, ADMET, and QSAR studies to predict their efficacy (Prabakaran et al., 2021).

Computational and Theoretical Insights

  • Computational studies have complemented experimental approaches to understand the electronic and geometric configurations of pyrazole derivatives, offering theoretical insights into their potential as biological agents or materials with unique properties (Ibrahim et al., 2016).

properties

IUPAC Name

1-[(5-chlorothiophen-2-yl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-8-2-1-7(15-8)5-12-4-6(3-11-12)9(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPZPEBCKKITIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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